molecular formula C20H24N2O3S B1231621 2-(1-oxopropylamino)-6-(phenylmethyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester

2-(1-oxopropylamino)-6-(phenylmethyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester

Cat. No. B1231621
M. Wt: 372.5 g/mol
InChI Key: KCBYZKLDQOWSAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-oxopropylamino)-6-(phenylmethyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester is a thienopyridine.

Scientific Research Applications

  • Synthesis of Thieno[2,3-d]pyrimidines : This compound is related to the development of new methods for preparing esters and amides of thieno[2,3-d]pyrimidines, which are useful in various chemical syntheses (Santilli, Kim, & Wanser, 1971).

  • Intermediate in Anticoagulant Synthesis : It serves as an important intermediate in the synthesis of anticoagulants like apixaban, highlighting its potential in pharmaceutical manufacturing (Wang, Suo, Zhang, Hou, & Li, 2017).

  • Key Intermediate in Drug Synthesis : The compound is a key intermediate in synthesizing drugs like prasugrel, an antiplatelet medication, demonstrating its significance in medical chemistry (Weihui, 2013).

  • Innovative Cyclization Reactions : Its derivatives are used in studying new cyclization reactions, which can lead to the development of novel heterocyclic compounds (Chigorina, Bespalov, & Dotsenko, 2019).

  • Synthesis of Pyridine-Based Heterocycles : This compound is pivotal in creating new pyridine-based heterocycles, which are important in various chemical and pharmacological applications (El-Kashef, Farghaly, Al-Hazmi, Terme, & Vanelle, 2010).

properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

ethyl 6-benzyl-2-(propanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

InChI

InChI=1S/C20H24N2O3S/c1-3-17(23)21-19-18(20(24)25-4-2)15-10-11-22(13-16(15)26-19)12-14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3,(H,21,23)

InChI Key

KCBYZKLDQOWSAV-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=C(C2=C(S1)CN(CC2)CC3=CC=CC=C3)C(=O)OCC

Canonical SMILES

CCC(=O)NC1=C(C2=C(S1)CN(CC2)CC3=CC=CC=C3)C(=O)OCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-oxopropylamino)-6-(phenylmethyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
2-(1-oxopropylamino)-6-(phenylmethyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester
Reactant of Route 3
2-(1-oxopropylamino)-6-(phenylmethyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester
Reactant of Route 4
2-(1-oxopropylamino)-6-(phenylmethyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester
Reactant of Route 5
2-(1-oxopropylamino)-6-(phenylmethyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester
Reactant of Route 6
Reactant of Route 6
2-(1-oxopropylamino)-6-(phenylmethyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester

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